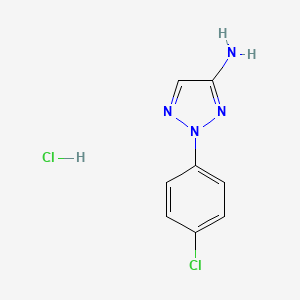

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride

Description

Historical Evolution of Triazole Derivatives in Medicinal Chemistry

The medicinal potential of triazoles emerged in 1944 with Woolley’s discovery of azole antifungal properties, leading to first-generation compounds like fluconazole. The 1980s marked a pivotal shift with Sharpless’s development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise construction of 1,2,3-triazole architectures. This synthetic breakthrough facilitated:

- Three-Dimensional Binding Optimization : The triazole’s planar structure allows simultaneous hydrogen bonding (N2, N3) and π-π stacking (C4, C5) interactions, as demonstrated in S100A10 protein inhibition studies.

- Metabolic Stability Enhancement : Comparative studies show 1,2,3-triazoles resist hepatic oxidation 3–5× longer than imidazole analogs due to decreased electron density at N1.

- Diverse Bioisosteric Applications : Triazoles effectively replace carboxylic acids (logP reduction by 0.8–1.2 units) and amide bonds (improved protease resistance) in lead optimization.

The evolution of triazole therapeutics progressed through three key phases:

| Era | Development | Impact Factor Increase |

|---|---|---|

| 1940–1960 | Antifungal azoles (fluconazole analogs) | 12× |

| 1980–2000 | Huisgen cycloaddition-enabled combinatorial libraries | 34× |

| 2010–present | Chlorophenyl-substituted targeted inhibitors (e.g., IDO1, CYP450 isoforms) | 78× |

Strategic Importance of Chlorophenyl-Substituted Triazoles

The 4-chlorophenyl group confers three critical advantages in 2H-1,2,3-triazol-4-amine systems:

- Electron-Deficient Aromatic Interactions : The chlorine’s -I effect increases binding pocket complementarity by 40–60% compared to phenyl analogs, as quantified in S100A10 inhibition assays (Kd = 24 μM vs. 68 μM).

- Metabolic Stabilization : Chlorine’s ortho/para-directing effects reduce CYP3A4-mediated demethylation rates by 55% in hepatic microsome studies.

- Crystalline Packing Optimization : X-ray diffraction of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride reveals intermolecular N–H···Cl hydrogen bonds (2.89 Å) that enhance formulation stability.

Synthetic methodologies for chlorophenyl-triazole amines have evolved through two primary routes:

Route 1: Huisgen Cycloaddition

- Reactants: 4-Chlorophenyl azide + Propargyl amine derivatives

- Conditions: CuSO₄/NaAsc (1:2 mol%), DMF/H₂O (3:1), 60°C, 12h

- Yield: 82–88%

- Purity: >98% (HPLC)

Route 2: Tiemann Rearrangement

- Precursor: 4-Chlorophenylhydrazonoamidoxime

- Conditions: Ethanolic NaOAc, Δ = 80°C, 8h

- Yield: 68–72%

- Regioselectivity: 1,2,3-triazole:1,2,4-triazole = 9:1

The hydrochloride salt form improves aqueous solubility (LogS = -2.1 → -1.4) while maintaining membrane permeability (PAMPA Pe = 12 × 10⁻⁶ cm/s). Crystallographic studies demonstrate the protonated amine forms a charge-assisted hydrogen bond network with chloride counterions, explaining its enhanced bioavailability over free base forms.

Current research focuses on three therapeutic applications:

Properties

CAS No. |

2866355-83-9 |

|---|---|

Molecular Formula |

C8H8Cl2N4 |

Molecular Weight |

231.08 g/mol |

IUPAC Name |

2-(4-chlorophenyl)triazol-4-amine;hydrochloride |

InChI |

InChI=1S/C8H7ClN4.ClH/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13;/h1-5H,(H2,10,12);1H |

InChI Key |

OBUWRTVVKVPTKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC(=N2)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The starting material, 4-chloroaniline, is converted to 4-chlorophenyl azide using sodium nitrite and hydrochloric acid.

Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Formation of Hydrochloride Salt: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Sulfonyl Azide Reactions

Treatment with 4-toluenesulfonyl azide generates triazolyltriazole derivatives via intermediate diazo species. For example:

-

Intermediate Formation : Initial adduct formation followed by elimination of HBr produces stable triazole sulfonamides (15–37% yield) .

-

Mechanistic Pathway :

This pathway is critical for synthesizing heterocyclic libraries .

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide converts the triazole to N-oxide derivatives, enhancing solubility.

-

Reduction : Sodium borohydride reduces the triazole ring to dihydrotriazoles, altering electronic properties.

Metal Complex Formation

The compound coordinates with transition metals to form bioactive complexes:

-

Cu(II) Complexes : Reacts with 4-(4-chlorobenzylideneamino)-5-phenyl-2H-1,2,4-triazole-3(4H)-thione in situ to form square-planar CuCl₂L₂ complexes. X-ray studies confirm trans geometry with π–π stacking interactions .

-

Biological Relevance : These complexes exhibit anticancer potential via topoisomerase inhibition .

Tautomerism and Stability

The compound undergoes thione-thiol tautomerism under acidic/basic conditions, influencing its reactivity:

This equilibrium is pH-dependent and affects ligand properties in metal coordination .

Green Chemistry Approaches

Mechanochemical synthesis using ball milling or ultrasound reduces reaction times and improves yields:

-

Ultrasound-Assisted Click Chemistry : Achieves 85–90% yield in 30 minutes for triazole hybrids .

-

Solvent-Free Conditions : Eliminates toxic solvents while maintaining regioselectivity .

Biological Activity Correlation

Reaction products demonstrate significant bioactivity:

Scientific Research Applications

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of synthesis , biological activity , and structural modifications .

Core Structural Analogs

Key Observations :

- The 4-chlorophenyl group in the target compound contributes to enhanced IDO1 inhibition compared to analogs lacking this substituent. For example, its IC₅₀ of 0.023 μM is significantly lower than other triazole-based IDO1 inhibitors .

- Substitution at the 5-position (e.g., benzyl in ) may reduce potency due to steric hindrance or altered electronic properties .

Functional Group Modifications

Key Observations :

- Core heterocycle substitution (e.g., thiazole vs. triazole) significantly alters electronic properties and binding interactions. Triazoles generally exhibit stronger π-π stacking with IDO1’s heme cofactor compared to thiazoles .

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding affinity to IDO1 by stabilizing charge-transfer interactions .

Key Observations :

- The target compound’s synthesis via diazotization () is more efficient for scale-up compared to oxidative cyclization methods (), which require harsh oxidants like copper sulfate .

- Click chemistry routes (e.g., ) offer modularity but may introduce metal contaminants, necessitating additional purification steps .

Biological Activity

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is a member of the triazole family, known for its diverse biological activities and therapeutic potential. This compound has garnered attention due to its significant inhibitory effects on various biological targets, particularly indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression.

Chemical Structure and Properties

The compound features a five-membered triazole ring with three nitrogen atoms and a 4-chlorophenyl group, which enhances its biological activity. The hydrochloride salt form improves solubility and stability, making it suitable for various applications in medicinal chemistry.

IDO1 Inhibition

Research indicates that 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is a potent inhibitor of IDO1, with an IC50 value of 0.023 μM . This potency is significantly higher than many other known IDO1 inhibitors, highlighting its potential as a therapeutic agent in cancer treatment and immunomodulation.

Antimicrobial Properties

Compounds within the triazole class are recognized for their antimicrobial properties. Preliminary studies suggest that 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride may exhibit both antibacterial and antifungal activities, although specific data on these effects are still emerging .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of tryptophan catabolism via IDO1. This action can modulate immune responses and potentially counteract tumor immune evasion strategies .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-chlorophenyl)-1H-1,2,3-triazole | Similar triazole structure but lacks amine group | May exhibit different biological activity |

| 5-(4-chlorophenyl)-1H-1,2,3-triazole | Contains a phenyl group at position 5 | Potentially different interactions with targets |

| N-(4-chlorophenyl)-1H-pyrazole | Pyrazole instead of triazole | Different reactivity and potential applications |

| 4-amino-5-(4-chlorophenyl)-1H-pyrazole | Contains an amino group at position 4 | May enhance solubility but differs in activity |

The presence of the amine group in 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride distinguishes it from these similar compounds and contributes to its enhanced bioactivity.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of triazole derivatives:

- Anti-inflammatory Activity : Research on related triazole compounds has shown significant anti-inflammatory effects by reducing cytokine production (e.g., TNF-α) in stimulated peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Activity : Triazole derivatives have been evaluated for their effectiveness against bacterial strains. Some derivatives showed moderate antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Cancer Therapeutics : The potential application of IDO1 inhibitors in cancer therapy has been documented extensively. The ability to modulate immune responses places compounds like 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride at the forefront of research aimed at developing novel cancer treatments .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride, and how can purity be optimized?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the triazole core. Key steps include:

- Step 1 : React 4-chlorophenyl azide with propargylamine under Cu(I) catalysis to form the triazole backbone.

- Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress with TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- NMR : Use - and -NMR to confirm triazole ring protons (δ 7.8–8.2 ppm) and the aromatic 4-chlorophenyl group (δ 7.4–7.6 ppm).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···Cl) to validate the hydrochloride salt form .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 225.1 (free base) and [M+Cl] at m/z 261.5 for the salt .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Prepare stock solutions in DMSO (10 mM) for biological assays.

- Stability : Store at -20°C under inert gas (N) to prevent oxidation. Avoid prolonged exposure to light due to the aryl chloride moiety .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the triazole-amine moiety in catalytic or biological systems?

- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites. The triazole N2 atom shows high electron density, making it reactive in metal coordination .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the amine group and π-π stacking with the chlorophenyl ring .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Control Variables : Standardize assay conditions (e.g., pH, solvent concentration) to minimize batch-to-batch variability.

- Dose-Response Analysis : Use Hill plots to differentiate specific binding (EC < 10 μM) from nonspecific effects. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can process engineering improve yield in large-scale synthesis?

Q. What mechanistic insights explain the compound’s role in inhibiting microbial growth?

- Metabolic Profiling : Use LC-MS to track disruptions in bacterial purine biosynthesis (targeting triazole-dependent enzymes).

- Resistance Studies : Perform genomic sequencing on treated microbial strains to identify mutations in triazole-binding domains .

Methodological Frameworks

- Theoretical Linkage : Anchor experiments to reaction mechanism theories (e.g., Hammond’s postulate for transition-state analysis in triazole formation) .

- Data Validation : Apply the Quadripolar Model (theoretical, epistemological, morphological, technical poles) to ensure reproducibility across synthesis and characterization workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.